molecular formula C9H7Cl2NO3 B076498 5-Chloro-2-[(chloroacetyl)amino]benzoic acid CAS No. 14422-50-5

5-Chloro-2-[(chloroacetyl)amino]benzoic acid

Cat. No. B076498
CAS RN: 14422-50-5
M. Wt: 248.06 g/mol
InChI Key: SMIHPRXPZTUBDT-UHFFFAOYSA-N
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Patent
US05571921

Procedure details

12.5 g (73 mmol) of 2-amino-5-chlorobenzoic acid are initially introduced into 500 ml of acetonitrile and treated with 9.0 g (80 mmol) of chloroacetyl chloride with stirring, the temperature being kept at 20°-25° C. (ice-bath). 22 g (0.16 mol) of finely pulverized potassium carbonate are then introduced and the mixture is stirred overnight at room temperature. The batch is adjusted to pH 2 with dilute hydrochloric acid and the acetonitrile is stripped off on a rotary evaporator. The precipitate is filtered off with suction and washed well with water. The crude product is treated with sodium bicarbonate solution and stirred. Insoluble matter is filtered off with suction and the filtrate acidified with dilute hydrochloric acid to pH 2. The precipitated product is filtered off with suction and dried. Yield: 7 g (77.3% of theory) M.p.: 188° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:12][CH2:13][C:14](Cl)=[O:15].C(=O)([O-])[O-].[K+].[K+].Cl>C(#N)C>[Cl:12][CH2:13][C:14]([NH:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept at 20°-25° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the acetonitrile is stripped off on a rotary evaporator
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
WASH
Type
WASH
Details
washed well with water
ADDITION
Type
ADDITION
Details
The crude product is treated with sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
Insoluble matter is filtered off with suction
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.